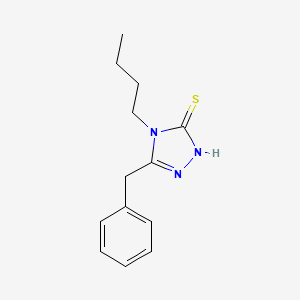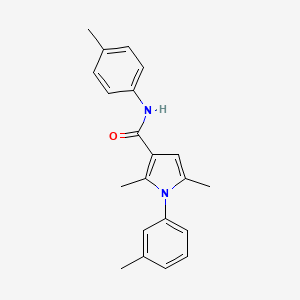![molecular formula C27H44O6 B1222638 (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1222638.png)
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one is a unique pentacyclic polyhydroxylated sterol isolated from marine sponges, specifically from the genus Ircinia . This compound, along with its analogues Xestobergsterol A and B, exhibits significant biological activity, particularly in inhibiting histamine release from rat mast cells . The structure of this compound includes a cis C/D ring junction and an additional carbocyclic E-ring, which contributes to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one involves multiple steps, starting from dehydroepiandrosterone . The key steps include:
- Protection of dehydroepiandrosterone as methoxymethyl ether.
- Conversion to the conjugated enone via the Saegusa method.
- Epoxidation followed by Claisen rearrangement to introduce the 23-oxo side chain.
- Basic treatment and deprotection to yield the final compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and the specificity of its biological source. Most production is limited to laboratory synthesis for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: (2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like tert-butyl hydroperoxide.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products: The major products formed from these reactions include various oxygenated derivatives and epoxides, which are intermediates in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one has several scientific research applications:
Wirkmechanismus
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one exerts its effects primarily through the inhibition of phosphatidylinositol phospholipase C (PI-PLC) . This enzyme plays a crucial role in the inositol phospholipid-dependent signal transduction pathway, which is involved in various cellular processes. By inhibiting PI-PLC, this compound effectively reduces the release of histamine from mast cells, thereby mitigating allergic responses .
Vergleich Mit ähnlichen Verbindungen
Xestobergsterol A and B: These analogues share a similar pentacyclic structure but differ in their specific functional groups and stereochemistry.
Haliclostanone: Another related steroid with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an additional carbocyclic E-ring, which contributes to its potent biological activity . Its ability to inhibit PI-PLC distinguishes it from other similar compounds, making it a valuable subject for further research .
Eigenschaften
Molekularformel |
C27H44O6 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one |
InChI |
InChI=1S/C27H44O6/c1-12(2)9-27(33)10-13(3)19-21(27)24(32)20-18-14(6-7-25(19,20)4)26(5)11-17(29)16(28)8-15(26)22(30)23(18)31/h12-23,28-31,33H,6-11H2,1-5H3/t13-,14?,15-,16+,17+,18?,19+,20+,21-,22-,23-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
IDHRDQMFJYOCOC-YCUOBJBBSA-N |
SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O |
Isomerische SMILES |
C[C@@H]1C[C@@]([C@@H]2[C@H]1[C@]3(CCC4C([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4(C[C@@H]([C@H](C5)O)O)C)O)O)C)(CC(C)C)O |
Kanonische SMILES |
CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(CC(C(C5)O)O)C)O)O)C)(CC(C)C)O |
Synonyme |
xestobergsterol C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl]-4-thiazolidinone](/img/structure/B1222556.png)
![10-Methyl-3-(2-phenylethyl)-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1222557.png)
![3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1222558.png)


![4-methylbenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1222561.png)

![1,3-Benzothiazole-6-carboxylic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1222564.png)
![1-Butyl-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1222565.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)
![ETHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-METHYLPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B1222575.png)

![3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1222577.png)
![(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1222580.png)
